molecular formula C11H14BrFN2 B1612372 (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide CAS No. 308103-49-3

(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Cat. No.: B1612372
CAS No.: 308103-49-3
M. Wt: 273.14 g/mol
InChI Key: HDMUZFRUGPXOBN-ROLPUNSJSA-N
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Description

“(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide” is a chiral catalyst and ligand . It has an empirical formula of C11H13FN2 · HBr and a molecular weight of 273.14 . The compound appears as a white to off-white crystalline powder .


Molecular Structure Analysis

The compound has a bicyclic structure with two nitrogen atoms incorporated into the ring system . The presence of fluorine on the phenyl group and the specific stereochemistry at the two chiral centers (1S,4S) are also key features of the molecule .


Physical and Chemical Properties Analysis

The compound has a melting point of 225-230 °C . Its optical activity is [α]22/D −68°, c = 1 in H2O . The compound is a white to off-white crystalline powder .

Scientific Research Applications

Synthesis and Chemical Applications

Development of Ligands for Neuronal Acetylcholine Receptors
Novel N-aryl nicotinamide derivatives, including 3,6-diazabicyclo[3.1.1]heptanes, have been synthesized for their affinity on neuronal nicotinic receptors (nAChRs). These compounds show potential as ligands for nAChRs, indicating their significance in neurochemical research for potential therapeutic applications (Murineddu et al., 2019).

Catalytic Applications in Organic Synthesis
Copper(II) complexes of diazabicyclic analogues have been explored for their application in catalytic oxidative C–C coupling. This research highlights the utility of these compounds in facilitating chemical reactions that are foundational in organic synthesis and pharmaceutical chemistry (Castillo et al., 2013).

Biological Activity

Dopamine Uptake Inhibitors
Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been investigated for their ability to inhibit dopamine reuptake into striatal nerve endings, showing potential for the treatment of neurological conditions (Loriga et al., 2007).

Nicotinic Acetylcholine Receptors Agonists
A novel series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides have been synthesized, targeting both the α4β2 and α6/α3β2β3 nAChRs. These compounds are being studied for their agonistic activity on nAChRs, demonstrating the compound's potential in neuropharmacology (Strachan et al., 2014).

Material Science and Structural Analysis

Crystal Structure Analysis
The molecular structure of 2,5-diazabicyclo[2.2.1]heptane derivatives has been characterized, providing insights into the structural aspects of these compounds. Such studies are crucial for understanding the properties and applications of materials and compounds in various scientific fields (Britvin et al., 2017).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305 + P351 + P338) .

Properties

IUPAC Name

(1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMUZFRUGPXOBN-ROLPUNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583790
Record name (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308103-49-3
Record name (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Reactant of Route 5
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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Reactant of Route 6
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(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

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